The Pharmacokinetics of Dexlansoprazole: A Dual Delayed-Release Formulation
The Pharmacokinetics of Dexlansoprazole: A Dual Delayed-Release Formulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Dexlansoprazole, the R-enantiomer of lansoprazole, is a proton pump inhibitor (PPI) distinguished by its unique dual delayed-release (DDR) formulation. This design incorporates two types of enteric-coated granules that release the drug at different pH levels in the small intestine, leading to a prolonged plasma concentration profile and extended duration of acid suppression. This technical guide provides a comprehensive overview of the pharmacokinetics of dexlansoprazole DDR, detailing its mechanism of action, absorption, distribution, metabolism, and excretion. It includes a summary of key pharmacokinetic parameters from clinical studies, detailed experimental protocols, and visual diagrams to illustrate the drug's behavior and metabolic pathways.
Mechanism of Action
Dexlansoprazole is a substituted benzimidazole that suppresses gastric acid secretion by specifically inhibiting the (H+, K+)-ATPase enzyme system at the secretory surface of the gastric parietal cell.[1] This enzyme is the final step in gastric acid production, and its inhibition characterizes dexlansoprazole as a gastric proton-pump inhibitor.[1]
The dual delayed-release formulation is designed to prolong the plasma concentration-time profile of the drug.[2][3][4] The capsule contains two types of enteric-coated granules:
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First Release (25% of the dose): These granules are designed to release dexlansoprazole in the proximal duodenum at a pH of approximately 5.5.[5][6] This results in the first peak plasma concentration occurring 1 to 2 hours after administration.[1][5][6][7]
-
Second Release (75% of the dose): The remaining granules release the drug further down the small intestine, where the pH is around 6.75.[5][6] This leads to a second peak in plasma concentration within 4 to 5 hours post-dosing.[1][5][6][7]
This sequential release provides therapeutic plasma concentrations for a longer duration compared to conventional single-release PPIs.[3][8]
Pharmacokinetic Profile
Absorption
The dual delayed-release formulation results in a plasma concentration-time profile with two distinct peaks.[1][7][9] The first peak appears 1-2 hours after administration, and the second occurs 4-5 hours post-dose.[1][7][9] Dexlansoprazole demonstrates approximate dose proportionality for mean peak plasma concentration (Cmax) and area under the plasma-concentration time curve (AUC).[2][10] After multiple once-daily doses, no significant accumulation of dexlansoprazole is observed.[1][9]
Distribution
Once absorbed, dexlansoprazole is highly bound to plasma proteins, with binding estimated at 96% to 99%.[11] Following consecutive doses, the volume of distribution is approximately 40 liters.[11]
Metabolism
Dexlansoprazole is extensively metabolized in the liver to inactive metabolites through oxidation, reduction, and subsequent formation of sulfate, glucuronide, and glutathione conjugates.[6][7] The primary metabolic pathway involves the cytochrome P450 (CYP) enzyme system.[7][12]
-
CYP2C19: This polymorphic enzyme is mainly responsible for hydroxylation.[6][7][12]
-
CYP3A4: This enzyme is involved in the oxidation of dexlansoprazole to its sulfone metabolite.[6][7][12]
The metabolic profile can vary depending on an individual's CYP2C19 metabolizer status. In extensive metabolizers, the main metabolites are 5-hydroxy dexlansoprazole and its glucuronide conjugate.[6][13] In poor metabolizers, the dexlansoprazole sulfone metabolite is more predominant.[6][13]
Excretion
Following administration of radiolabeled dexlansoprazole, approximately 51% of the radioactivity is recovered in urine and 48% in feces.[13] Unchanged dexlansoprazole is not detected in urine.[13] The primary metabolites found in urine include glucuronide and sulfide conjugates.[13] In feces, both the parent drug and several metabolites are present, with 5-hydroxy dexlansoprazole sulfide and dexlansoprazole sulfide being predominant.[13] The elimination half-life is approximately 1 to 2 hours in healthy subjects and patients with symptomatic GERD.[1][9]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of dexlansoprazole have been evaluated in numerous clinical trials. The tables below summarize key data from studies assessing different formulations and the effects of food.
Table 1: Pharmacokinetic Parameters of Dexlansoprazole 30 mg Formulations (Day 1, Fasted State)
| Formulation | Cmax (ng/mL) | AUC∞ (ng·hr/mL) | Tmax (hr) | T½ (hr) |
|---|---|---|---|---|
| Orally Disintegrating Tablet (ODT) | 688 | 3048 | 4.0 (median) | ~1.4 |
| Capsule | ~508 | 3212 | 5.0 (median) | ~1.4 |
Data sourced from a study comparing ODT and capsule formulations.[14][15]
Table 2: Effect of a High-Fat Meal on Dexlansoprazole 90 mg Pharmacokinetics
| Dosing Condition | Cmax (% Increase) | AUC (% Increase) |
|---|---|---|
| 5 min before meal | 12% - 31% | 9% - 21% |
| 30 min before meal | 12% - 31% | 9% - 21% |
| 30 min after meal | 12% - 31% | 9% - 21% |
Data represents the range of increases observed across different fed regimens compared to the fasted state.[16][17] While food increases systemic exposure, the effect on intragastric pH is not considered clinically relevant.[17][18]
Table 3: Steady-State Pharmacokinetic Parameters (Day 5) for Dexlansoprazole MR
| Dose | Cmax (ng/mL) | AUC₂₄ (ng·h/mL) |
|---|---|---|
| 30 mg | 658 (43%) | 3275 (51%) |
| 60 mg | 1397 (36%) | 6529 (42%) |
| 90 mg | 1894 (32%) | 8863 (39%) |
| 120 mg | 2261 (31%) | 10738 (35%) |
Values are presented as Mean (% Coefficient of Variation). Data from a combined analysis of two randomized controlled trials.[7][10]
Experimental Protocols
The characterization of dexlansoprazole pharmacokinetics relies on well-defined clinical trial methodologies. Below are representative protocols derived from published studies.
Bioequivalence and Food Effect Studies
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Study Design: Typically open-label, single-dose, randomized, crossover studies.[14][16][17] For multiple-dose studies, a washout period of at least 7 days is implemented between treatment periods.[15]
-
Subject Population: Healthy adult volunteers.[14][16][17] Subjects are often screened for their CYP2C19 metabolizer status.[13]
-
Dosing Regimen: Subjects receive a single oral dose of dexlansoprazole (e.g., 30 mg or 90 mg) under different conditions (e.g., fasted, or at various times relative to a high-fat breakfast).[16][17] The fasted state typically requires an overnight fast of at least 10 hours.[16]
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined intervals, such as pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 5, 6, 7, 8, 10, 12, 16, and 24 hours post-dose.[15] Plasma is separated and stored frozen until analysis.
-
Analytical Method: Plasma concentrations of dexlansoprazole are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[14][15] The lower limit of quantification is typically around 2.00 ng/mL.[14][15]
-
Pharmacodynamic Assessment: Intragastric pH is monitored continuously over a 24-hour period using a single-channel antimony probe attached to a data recorder.[14][16] Key parameters include the percentage of time intragastric pH > 4 and the mean 24-hour intragastric pH.[2][16]
Conclusion
The dual delayed-release formulation of dexlansoprazole provides a unique pharmacokinetic profile characterized by two distinct plasma concentration peaks, leading to an extended duration of acid suppression. This allows for flexible, once-daily dosing that can be administered without regard to the timing of meals in most patients.[17][18] Its metabolism is primarily mediated by the CYP2C19 and CYP3A4 enzyme systems. A thorough understanding of these pharmacokinetic properties is essential for drug development professionals and researchers in the field of gastroenterology and clinical pharmacology.
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